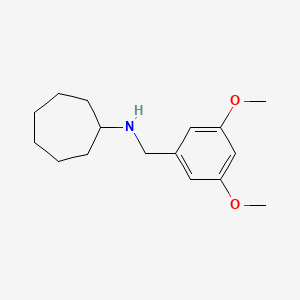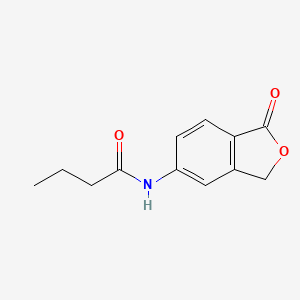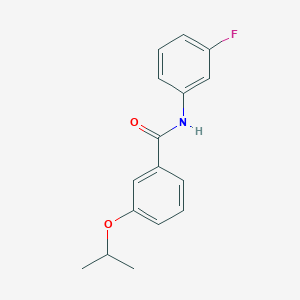
N-(3-fluorophenyl)-3-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-3-isopropoxybenzamide, also known as Fipronil, is a broad-spectrum insecticide that has been widely used in agriculture and public health. It was first introduced in 1996 and has since become one of the most popular insecticides due to its effectiveness against a wide range of pests and low toxicity to mammals.
作用機序
N-(3-fluorophenyl)-3-isopropoxybenzamide acts on the nervous system of insects by blocking the function of the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting the transmission of nerve impulses. This leads to hyperexcitation of the nervous system, resulting in paralysis and death of the insect.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-3-isopropoxybenzamide has been shown to have low toxicity to mammals, but it can have adverse effects on non-target organisms, including fish, birds, and bees. N-(3-fluorophenyl)-3-isopropoxybenzamide can accumulate in the tissues of these organisms, leading to various physiological and biochemical effects, including:
1. Disruption of the nervous system: N-(3-fluorophenyl)-3-isopropoxybenzamide can cause hyperexcitation of the nervous system, leading to convulsions and paralysis.
2. Alteration of enzyme activity: N-(3-fluorophenyl)-3-isopropoxybenzamide can inhibit the activity of various enzymes, leading to disruption of metabolic processes.
3. Reproductive effects: N-(3-fluorophenyl)-3-isopropoxybenzamide can affect the reproductive system of organisms, leading to reduced fertility and reproductive success.
実験室実験の利点と制限
N-(3-fluorophenyl)-3-isopropoxybenzamide has several advantages for use in lab experiments, including its broad-spectrum activity and low toxicity to mammals. However, there are also limitations to its use, including its potential impact on non-target organisms and the need for careful handling and disposal.
将来の方向性
There are several future directions for research on N-(3-fluorophenyl)-3-isopropoxybenzamide, including:
1. Development of safer alternatives: There is a need for the development of safer alternatives to N-(3-fluorophenyl)-3-isopropoxybenzamide that have lower impact on non-target organisms.
2. Study of long-term effects: There is a need for long-term studies on the impact of N-(3-fluorophenyl)-3-isopropoxybenzamide on non-target organisms and the environment.
3. Investigation of potential therapeutic uses: N-(3-fluorophenyl)-3-isopropoxybenzamide has been studied for its potential use as a therapeutic agent for various diseases, and further research is needed in this area.
Conclusion
N-(3-fluorophenyl)-3-isopropoxybenzamide is a widely used insecticide that has been extensively studied for its insecticidal properties and impact on non-target organisms. Its mechanism of action involves blocking the function of the GABA receptor, leading to hyperexcitation of the nervous system and paralysis of the insect. While N-(3-fluorophenyl)-3-isopropoxybenzamide has several advantages for use in lab experiments, there are also limitations to its use, including its potential impact on non-target organisms. Future research should focus on the development of safer alternatives and long-term studies on the impact of N-(3-fluorophenyl)-3-isopropoxybenzamide on the environment.
合成法
N-(3-fluorophenyl)-3-isopropoxybenzamide is synthesized through a multi-step process that involves the reaction of 4-cyano-3-trifluoromethylphenyl isocyanate with 3-isopropoxyaniline. The resulting product is then reacted with hydrochloric acid to yield N-(3-fluorophenyl)-3-isopropoxybenzamide. The synthesis method has been optimized to increase the yield and purity of the product, making it suitable for commercial production.
科学的研究の応用
N-(3-fluorophenyl)-3-isopropoxybenzamide has been extensively studied for its insecticidal properties and its impact on non-target organisms. It has been used in various scientific research applications, including:
1. Pest control: N-(3-fluorophenyl)-3-isopropoxybenzamide has been used to control a wide range of pests, including termites, ants, cockroaches, fleas, ticks, and mosquitoes.
2. Environmental toxicology: N-(3-fluorophenyl)-3-isopropoxybenzamide has been studied for its impact on non-target organisms, including fish, birds, and bees.
3. Pharmacology: N-(3-fluorophenyl)-3-isopropoxybenzamide has been studied for its potential use as a therapeutic agent for various diseases, including epilepsy and anxiety disorders.
特性
IUPAC Name |
N-(3-fluorophenyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11(2)20-15-8-3-5-12(9-15)16(19)18-14-7-4-6-13(17)10-14/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSAFHXGKDTHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-3-(propan-2-yloxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5780522.png)


![3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B5780551.png)

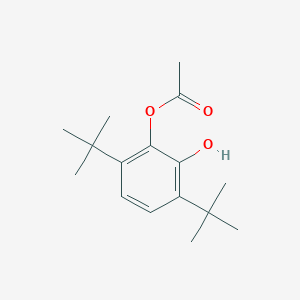
![{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5780577.png)
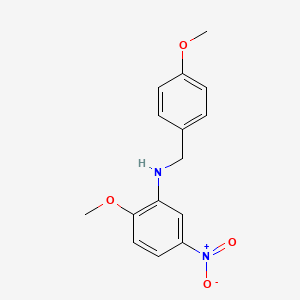

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5780584.png)
![N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5780592.png)
